1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl It is a derivative of methanamine, substituted with a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and bromine substituents on the phenyl ring influence its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(3-Bromo-5-methylphenyl)methanaminehydrochloride: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Bromo-4-methoxyphenyl)methanaminehydrochloride: The position of the methoxy group is different, affecting its chemical properties and reactivity.
1-(3-Bromo-5-nitrophenyl)methanaminehydrochloride: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H11BrClNO |
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Molecular Weight |
252.53 g/mol |
IUPAC Name |
(3-bromo-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H |
InChI Key |
HABYHDCBANMEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Br.Cl |
Origin of Product |
United States |
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